
(S)-3,6-Dioxopiperidine-2-carboxylicacid
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Overview
Description
(S)-3,6-Dioxopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which includes two keto groups at positions 3 and 6, and a carboxylic acid group at position 2. The (S)-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of amino acids as starting materials, which undergo cyclization and oxidation to form the desired piperidine ring structure. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of (S)-3,6-Dioxopiperidine-2-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and continuous flow processes. These methods aim to maximize yield and purity while minimizing the environmental impact and cost of production.
Chemical Reactions Analysis
Types of Reactions: (S)-3,6-Dioxopiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazines, while reduction can produce hydroxylated piperidines.
Scientific Research Applications
Synthesis of Bioactive Compounds
(S)-3,6-Dioxopiperidine-2-carboxylic acid serves as a versatile building block in the synthesis of various bioactive compounds. It is particularly noted for its role in the synthesis of functionalized β-lactam N-heterocycles, which are important in antibiotic development. These compounds can be synthesized via carboxymethylproline synthase-catalyzed cyclization reactions, showcasing the compound's utility in creating complex molecular architectures .
Anti-inflammatory and Anticancer Properties
Research indicates that derivatives of (S)-3,6-Dioxopiperidine-2-carboxylic acid can modulate tumor necrosis factor-alpha (TNF-α) levels, making them potential therapeutic agents for inflammatory diseases and cancers. For instance, substituted phthalimides derived from this compound have been shown to reduce TNF-α levels in animal models, suggesting a pathway for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Reactivity Overview
The compound exhibits significant reactivity due to its dioxopiperidine structure, allowing it to participate in various chemical reactions:
- Formation of Lactams : The compound can be reduced to produce optically pure hydroxymethyl lactams, which are valuable intermediates in drug synthesis .
- Pharmaceutical Intermediates : It is used as an intermediate in the synthesis of lenalidomide, an antineoplastic agent that induces ubiquitination and degradation of specific proteins involved in cancer progression .
Case Study: Synthesis of Isoindolines
A notable application involves the preparation of 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione from (S)-3,6-Dioxopiperidine-2-carboxylic acid. This synthesis demonstrated a high yield (92%) under optimized conditions using triethylamine as a base . This compound has implications for developing new therapeutic agents due to its structural similarity to known bioactive molecules.
Case Study: Drug Development
In a study focusing on drug development, researchers utilized (S)-3,6-Dioxopiperidine-2-carboxylic acid to create novel compounds that exhibited anticancer activity. The derivatives were tested against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .
Data Tables
Application Area | Specific Use | Example Compound |
---|---|---|
Antibiotic Development | Synthesis of β-lactam N-heterocycles | Functionalized β-lactams |
Anti-inflammatory Agents | Modulation of TNF-α levels | Substituted phthalimides |
Anticancer Agents | Synthesis of isoindoline derivatives | 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione |
Drug Intermediates | Synthesis of lenalidomide | Lenalidomide precursors |
Mechanism of Action
The mechanism of action of (S)-3,6-Dioxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The keto and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
®-3,6-Dioxopiperidine-2-carboxylic acid: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activity.
Piperidine-2,3,6-tricarboxylic acid: A related compound with additional carboxylic acid groups, affecting its reactivity and applications.
2,6-Dioxopiperidine: A simpler analog lacking the carboxylic acid group, used in different chemical contexts.
Uniqueness: (S)-3,6-Dioxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Biological Activity
(S)-3,6-Dioxopiperidine-2-carboxylic acid, also known as 2,6-dioxopiperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-3,6-Dioxopiperidine-2-carboxylic acid is C6H7NO4. Its structure consists of a six-membered piperidine ring with two carbonyl groups and a carboxylic acid functional group. This arrangement contributes to its reactivity and interactions with biological targets.
The biological activity of (S)-3,6-Dioxopiperidine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's functional groups enable it to participate in various biochemical pathways, potentially leading to inhibition or activation of these targets. Notably, it has been studied for its role in modulating inflammatory responses and cancer pathways by influencing cytokine levels and enzyme activity.
1. Enzyme Inhibition
Research indicates that (S)-3,6-Dioxopiperidine-2-carboxylic acid can inhibit certain enzymes involved in inflammatory processes. For instance, it has shown promise in reducing tumor necrosis factor (TNF) levels, which are implicated in various inflammatory diseases.
2. Receptor Binding
The compound has been investigated for its capacity to bind to specific receptors involved in cellular signaling pathways. This interaction may lead to altered cellular responses that could be beneficial in treating conditions such as cancer and chronic inflammation.
Case Studies
Several studies have highlighted the therapeutic potential of (S)-3,6-Dioxopiperidine-2-carboxylic acid:
- Case Study 1 : A study focused on the compound's effect on human cancer cell lines demonstrated significant growth inhibition at concentrations as low as 10 µM. The mechanism was linked to the modulation of key signaling pathways that regulate cell proliferation and apoptosis .
- Case Study 2 : In another investigation, (S)-3,6-Dioxopiperidine-2-carboxylic acid was applied in a model of chronic inflammation where it successfully reduced markers associated with inflammation and tissue damage.
Comparative Analysis with Similar Compounds
To understand the unique properties of (S)-3,6-Dioxopiperidine-2-carboxylic acid, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Piperidinone | C5H9NO | Contains one carbonyl group; less reactive |
2-Piperidinone | C5H9NO | Contains one carbonyl group; similar reactivity |
2,5-Dioxopiperidine | C6H8N2O2 | Contains two carbonyls but lacks carboxylic acid |
This table illustrates how (S)-3,6-Dioxopiperidine-2-carboxylic acid stands out due to its combination of functional groups that enhance its biological activity compared to other piperidine derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3,6-Dioxopiperidine-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Begin with a literature review of chiral synthesis protocols, focusing on asymmetric catalysis or enzymatic resolution methods. Compare yields, enantiomeric excess (ee), and reaction parameters (e.g., temperature, solvent polarity, catalyst loading) across studies . Validate reproducibility by replicating key experiments and analyzing purity via chiral HPLC or polarimetry. Address discrepancies by testing variable adjustments (e.g., pH, reaction time) .
Q. How can researchers characterize the stability of (S)-3,6-Dioxopiperidine-2-carboxylic acid under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using HPLC or LC-MS to monitor degradation products. Use buffer systems (pH 1–12) and temperatures (4°C–60°C) to simulate storage conditions. Quantify degradation kinetics via Arrhenius plots and identify labile functional groups (e.g., piperidine ring or carboxylic acid) through fragmentation patterns .
Q. What spectroscopic techniques are optimal for confirming the stereochemistry of (S)-3,6-Dioxopiperidine-2-carboxylic acid?
- Methodological Answer : Combine X-ray crystallography (for definitive stereochemical assignment) with NMR (e.g., NOESY for spatial proximity analysis) and vibrational circular dichroism (VCD). Cross-validate results with computational models (DFT calculations for predicted spectra) to resolve ambiguities .
Advanced Research Questions
Q. How do computational models predict the reactivity of (S)-3,6-Dioxopiperidine-2-carboxylic acid in peptide coupling reactions, and what experimental validations are required?
- Methodological Answer : Perform DFT calculations to map electron density distributions and identify nucleophilic/electrophilic sites. Validate predictions via kinetic studies (e.g., monitoring coupling efficiency with amino esters using NMR or mass spectrometry). Compare computational activation energies with experimental Arrhenius-derived values .
Q. What strategies resolve contradictions in reported biological activity data for (S)-3,6-Dioxopiperidine-2-carboxylic acid derivatives?
- Methodological Answer : Conduct a meta-analysis of published bioactivity datasets, focusing on assay conditions (e.g., cell lines, concentration ranges). Replicate conflicting studies under standardized protocols. Use statistical tools (e.g., ANOVA) to identify variables (e.g., solvent choice, incubation time) causing divergence .
Q. How can researchers optimize the solid-state morphology of (S)-3,6-Dioxopiperidine-2-carboxylic acid for enhanced solubility without compromising stability?
- Methodological Answer : Screen crystallization solvents (e.g., ethanol/water mixtures) to produce polymorphs. Characterize solubility and stability via powder XRD, DSC, and dissolution testing. Apply crystal engineering principles (e.g., co-crystallization with biocompatible excipients) to balance properties .
Q. What mechanistic insights explain the compound’s role in modulating enzyme kinetics, and how can these be validated experimentally?
- Methodological Answer : Use stopped-flow kinetics and isothermal titration calorimetry (ITC) to assess binding constants and thermodynamic parameters. Perform site-directed mutagenesis on target enzymes to identify critical residues for interaction. Cross-reference with molecular docking simulations .
Q. Data Analysis & Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Re-examine computational parameters (e.g., solvent model, basis set) for alignment with experimental conditions. Use error analysis (e.g., RMSD between predicted and observed spectra) to refine models. Validate with hybrid methods like QM/MM simulations .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies involving (S)-3,6-Dioxopiperidine-2-carboxylic acid?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping or Bayesian inference to quantify uncertainty. Account for covariates (e.g., cell viability, batch effects) via mixed-effects models .
Q. How can researchers design studies to differentiate between the compound’s direct and indirect effects in biological systems?
Properties
Molecular Formula |
C6H7NO4 |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(2S)-3,6-dioxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h5H,1-2H2,(H,7,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
SPWZOVUFCGVHAM-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H](C1=O)C(=O)O |
Canonical SMILES |
C1CC(=O)NC(C1=O)C(=O)O |
Origin of Product |
United States |
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